molecular formula C22H22N6O2 B2599984 5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775458-54-2

5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2599984
CAS No.: 1775458-54-2
M. Wt: 402.458
InChI Key: HMYZZEUNBHHZCU-UHFFFAOYSA-N
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Description

5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a unique combination of indazole, piperidine, phenyl, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indazole moiety, followed by the formation of the piperidine ring, and finally, the construction of the triazole ring. Common synthetic routes include:

    Formation of Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones.

    Piperidine Ring Formation: The piperidine ring is often constructed via hydrogenation of pyridine derivatives or through cyclization of appropriate amines.

    Triazole Ring Construction: The triazole ring is typically formed through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps, automated synthesis platforms for multi-step reactions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and piperidine moieties.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing ketones to alcohols.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the triazole ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indazole-3-carboxylic acid: Shares the indazole moiety but lacks the piperidine and triazole rings.

    4-phenyl-1,2,4-triazole-3-thiol: Contains the triazole ring but differs in the substituents attached to it.

    1-methyl-1H-indazole-4-carboxamide: Similar indazole structure but with different functional groups.

Uniqueness

The uniqueness of 5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its combination of multiple pharmacophores within a single molecule. This structural complexity allows for diverse biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-[1-(1-methylindazole-3-carbonyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-26-18-10-6-5-9-17(18)19(25-26)21(29)27-13-11-15(12-14-27)20-23-24-22(30)28(20)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYZZEUNBHHZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C4=NNC(=O)N4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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